molecular formula C15H21NO B6246994 2-(4-ethoxyphenyl)spiro[3.3]heptan-2-amine CAS No. 1479317-27-5

2-(4-ethoxyphenyl)spiro[3.3]heptan-2-amine

Cat. No.: B6246994
CAS No.: 1479317-27-5
M. Wt: 231.3
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)spiro[3.3]heptan-2-amine typically involves a multi-step process. One common method includes the cycloaddition of methylenecyclopropanes with nitroolefins under the cooperative catalysis of a palladium complex and a chiral urea-tertiary amine . This reaction proceeds under mild conditions and provides good yields with high enantioselectivities.

Industrial Production Methods

Industrial production of spirocyclic compounds like this compound often employs microwave-assisted multicomponent reactions. This method accelerates reaction rates and improves yields, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)spiro[3.3]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-(4-ethoxyphenyl)spiro[3.3]heptan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets. The spiro[3.3]heptane core can mimic the benzene ring, allowing it to bind to similar targets while offering different pharmacokinetic properties . This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethoxyphenyl)spiro[3.3]heptan-2-amine is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1479317-27-5

Molecular Formula

C15H21NO

Molecular Weight

231.3

Purity

95

Origin of Product

United States

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